2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
CAS No.: 111997-58-1
Cat. No.: VC2980632
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111997-58-1 |
|---|---|
| Molecular Formula | C14H9BrN2O2 |
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol |
| Standard InChI | InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H |
| Standard InChI Key | YQRNZLAWINEMKI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O |
Introduction
Structural Characteristics and Physical Properties
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol belongs to the class of 1,3,4-oxadiazole derivatives characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound features three key structural components: a phenol group, a 1,3,4-oxadiazole ring, and a 4-bromophenyl moiety.
Chemical Identity
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol |
| CAS Registry Number | 111997-58-1 |
| Molecular Formula | C₁₄H₉BrN₂O₂ |
| Molecular Weight | 317.14 g/mol |
Physical Properties
The compound exists as a crystalline solid at room temperature. While specific melting point data for this exact compound isn't provided in the search results, related 1,3,4-oxadiazole derivatives typically exhibit melting points ranging from 190-250°C, suggesting similar thermal properties for this compound .
Spectroscopic Characteristics
Based on the patterns observed in similar 1,3,4-oxadiazole compounds, 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol would typically display characteristic infrared absorption bands for:
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OH stretching (phenol) around 3600-3300 cm⁻¹
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C=N stretching (oxadiazole) at approximately 1600-1610 cm⁻¹
Synthesis Methods
General Synthetic Routes
The synthesis of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol follows similar patterns to other 1,3,4-oxadiazole derivatives. While the specific synthesis for this exact compound isn't detailed in the search results, several potential routes can be inferred from related compounds.
Cyclization Approach
One common method for synthesizing 1,3,4-oxadiazole derivatives involves the cyclization of aryl hydrazides with corresponding carboxylic acids in the presence of a dehydrating agent:
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4-Bromobenzoic acid can be converted to its acid chloride using thionyl chloride
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The acid chloride is then reacted with hydrazine hydrate to form 4-bromobenzohydrazide
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This hydrazide can be reacted with 2-hydroxybenzoic acid (salicylic acid) in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent to obtain the target compound
The reaction mechanism involves the formation of a diacylhydrazine intermediate, followed by dehydrative cyclization to form the 1,3,4-oxadiazole ring.
Alternative Synthesis Routes
An alternative approach might involve:
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Formation of 2-hydroxybenzohydrazide from salicylic acid
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Reaction with 4-bromobenzaldehyde to form the corresponding hydrazone
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Oxidative cyclization of the hydrazone using oxidizing agents such as iodine, lead tetraacetate, or phenyliodine bis(trifluoroacetate)
Biological Activities
The biological potential of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol can be inferred from the activities observed in structurally related 1,3,4-oxadiazole derivatives.
Antioxidant Activity
1,3,4-oxadiazole derivatives containing phenolic moieties have demonstrated significant antioxidant properties. The presence of the phenol group in 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol suggests potential free radical scavenging capability. Related compounds have shown activity in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (Ferric Reducing Antioxidant Power) assays .
Antimicrobial Properties
1,3,4-oxadiazole derivatives often exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Related compounds have shown MIC values between 8-16 μg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
Key Structural Features
The biological activity of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is influenced by three key structural components:
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The phenol moiety: Contributes to antioxidant activity through hydrogen donation
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The 1,3,4-oxadiazole ring: Provides metabolic stability and enhances binding to biological targets
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The 4-bromophenyl group: The bromine substituent affects lipophilicity and binding affinity
SAR Analysis Based on Related Compounds
Studies on related compounds indicate that:
| Structural Modification | Effect on Biological Activity |
|---|---|
| Substitution on phenol ring | Can enhance or reduce activity depending on electronic effects |
| Replacement of phenol with other groups | Generally reduces antioxidant potential |
| Substitution pattern on bromophenyl ring | Para-substitution (as in this compound) often provides optimal activity |
| Nature of halogen substituent | Bromine provides balance between size and electronic effects |
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Emergency Response
In case of exposure:
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If on skin: Wash with plenty of soap and water
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If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
Computational Analysis and Molecular Docking
Structure Optimization
Computational studies on related oxadiazole compounds suggest that:
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The planarity of the oxadiazole ring enhances binding to protein targets
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The presence of a phenol OH group provides hydrogen bonding opportunities
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The bromine substituent can interact with hydrophobic pockets in target proteins
Applications and Research Directions
Current Research Focus
Current research on 1,3,4-oxadiazole derivatives is focused on:
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Optimization of substituents to enhance biological activity
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Development of hybrid molecules combining oxadiazole with other pharmacologically active scaffolds
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Investigation of novel synthetic routes for more efficient preparation
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Detailed mechanism of action studies to better understand their biological effects
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